molecular formula C22H24N2O4 B2637413 6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one CAS No. 896080-38-9

6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one

Cat. No.: B2637413
CAS No.: 896080-38-9
M. Wt: 380.444
InChI Key: QGLAHJBFKKVYDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a hydroxyethyl piperazine moiety attached to a chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the chromen-2-one core, which can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine. The resulting intermediate is then subjected to further reactions to introduce the hydroxyethyl piperazine moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic ring and piperazine moiety can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: These compounds share a similar core structure and exhibit comparable biological activities.

    Benzofuran derivatives: Known for their antimicrobial properties, these compounds have structural similarities with chromen-2-one derivatives.

    Quinoline derivatives: Widely used in medicinal chemistry, these compounds have a nitrogen-containing bicyclic structure similar to chromen-2-one.

Uniqueness

6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one is unique due to the presence of both hydroxy and piperazine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for developing new therapeutic agents and materials.

Properties

IUPAC Name

6-hydroxy-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-7-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c25-11-10-23-6-8-24(9-7-23)15-17-12-22(27)28-21-14-18(20(26)13-19(17)21)16-4-2-1-3-5-16/h1-5,12-14,25-26H,6-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLAHJBFKKVYDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.